An In-Depth Technical Guide to the Core Structure of 1,2-Oxazinane
An In-Depth Technical Guide to the Core Structure of 1,2-Oxazinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental aspects of the 1,2-oxazinane heterocyclic scaffold. The content delves into its basic structure, nomenclature, physicochemical properties, and a representative synthetic protocol, aiming to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction to 1,2-Oxazinane
1,2-Oxazinane, a saturated six-membered heterocycle containing an adjacent oxygen and nitrogen atom, is a foundational structure in a diverse array of more complex molecules.[1] Its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The precise arrangement of the heteroatoms imparts unique conformational and electronic properties to the ring system, making it a versatile scaffold for the design of novel therapeutic agents.
Basic Structure and Nomenclature
The fundamental structure of 1,2-oxazinane consists of a six-membered ring composed of four carbon atoms, one nitrogen atom, and one oxygen atom, with the heteroatoms in adjacent positions. According to IUPAC nomenclature, the numbering of the ring begins at the oxygen atom and proceeds towards the nitrogen atom, designating them as positions 1 and 2, respectively. The fully saturated form is systematically named tetrahydro-2H-1,2-oxazine .[2][3]
Below is a diagram illustrating the basic structure and the standard numbering system for the 1,2-oxazinane ring.
Physicochemical Properties
The physicochemical properties of the parent 1,2-oxazinane are summarized in the table below. These properties are fundamental for understanding its behavior in chemical reactions and biological systems.
| Property | Value |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol [2][3] |
| CAS Number | 36652-42-3[2][3] |
| IUPAC Name | Tetrahydro-2H-1,2-oxazine[2][3] |
| Canonical SMILES | C1CCONC1 |
| InChI Key | OZQGLZFAWYKKLQ-UHFFFAOYSA-N[3] |
Quantitative Structural Data
| Parameter | Typical Value |
| Bond Lengths (Å) | |
| O1 - N2 | 1.44 - 1.48 |
| N2 - C3 | 1.45 - 1.49 |
| C3 - C4 | 1.51 - 1.55 |
| C4 - C5 | 1.51 - 1.55 |
| C5 - C6 | 1.51 - 1.55 |
| C6 - O1 | 1.42 - 1.46 |
| Bond Angles (°) | |
| C6 - O1 - N2 | 108 - 112 |
| O1 - N2 - C3 | 108 - 112 |
| N2 - C3 - C4 | 109 - 113 |
| C3 - C4 - C5 | 110 - 114 |
| C4 - C5 - C6 | 110 - 114 |
| C5 - C6 - O1 | 110 - 114 |
Spectroscopic Data
Spectroscopic data is essential for the characterization of 1,2-oxazinane and its derivatives. Below are the expected chemical shifts for the parent compound in ¹H and ¹³C NMR spectroscopy, based on data from substituted analogs and general principles of NMR spectroscopy.
| ¹H NMR | Expected Chemical Shift (ppm) |
| H at C3 | 2.8 - 3.2 |
| H at C4 & C5 | 1.5 - 1.9 |
| H at C6 | 3.6 - 4.0 |
| NH | Broad, variable |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| C3 | 45 - 50 |
| C4 & C5 | 20 - 30 |
| C6 | 65 - 70 |
Experimental Protocols: Synthesis of 1,2-Oxazinane
The synthesis of the parent 1,2-oxazinane can be achieved through various methods. One common approach involves the cyclization of a bifunctional precursor containing both a hydroxylamino group and a suitable leaving group on a four-carbon chain. A representative method is the reaction of a 4-halobutanal with hydroxylamine.
Synthesis of Tetrahydro-2H-1,2-oxazine
This protocol describes a general procedure for the synthesis of the unsubstituted 1,2-oxazinane ring.
Materials:
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4-Chlorobutanal
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Hydroxylamine hydrochloride
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Sodium bicarbonate
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Diethyl ether
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Anhydrous magnesium sulfate
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Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimum amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the evolution of gas ceases and the solution becomes slightly basic (pH ~ 8). Extract the aqueous solution multiple times with diethyl ether.
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Drying of Hydroxylamine Solution: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. This ethereal solution of hydroxylamine free base should be used immediately in the next step.
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Cyclization Reaction: To the ethereal solution of hydroxylamine, add 4-chlorobutanal dropwise with stirring at room temperature. A white precipitate of hydroxylamine hydrochloride may form if any excess is present.
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Reaction Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. Filter the reaction mixture to remove any solids.
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Extraction and Purification: Wash the ethereal solution with a small amount of water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Logical Workflow for the Synthesis of 1,2-Oxazinane
Conclusion
The 1,2-oxazinane scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its structure, nomenclature, and key physicochemical and spectroscopic properties. The outlined synthetic protocol offers a practical starting point for the preparation of the parent ring system, which can be further elaborated to access a wide range of functionalized derivatives. A thorough grasp of these core principles is essential for researchers aiming to exploit the unique characteristics of the 1,2-oxazinane ring in the development of novel molecules with desired biological activities.
